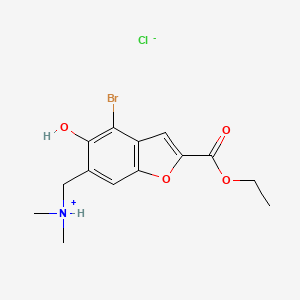
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tetrazole ring and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Dimethylphenyl Group: This step usually involves a Friedel-Crafts alkylation reaction.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving azides and nitriles.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole nitrogen and the phenyl ring.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and thioether linkage are often key functional groups involved in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the tetrazole ring, resulting in different chemical and biological properties.
1H-Indole, 2-(2,4-dimethylphenyl)-3-(methylthio)-: Similar structure but without the tetrazole ring, leading to variations in reactivity and applications.
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)amino)-:
The uniqueness of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
66355-03-1 |
|---|---|
分子式 |
C18H17N5S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C18H17N5S/c1-11-7-8-13(12(2)9-11)17-18(24-10-16-20-22-23-21-16)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23) |
InChI 键 |
QYTWSUBGAJZYQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
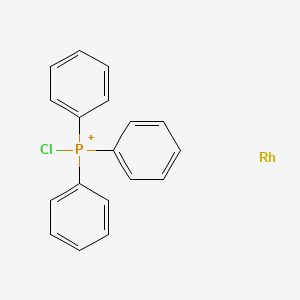

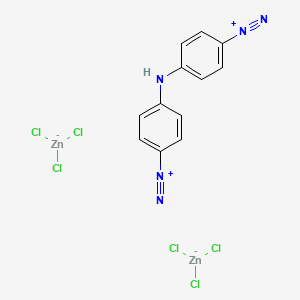


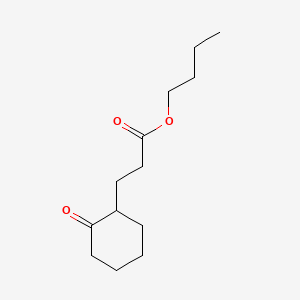
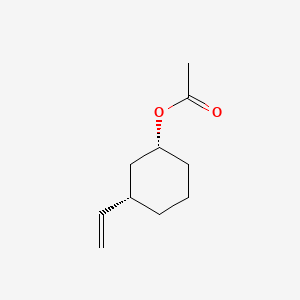
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
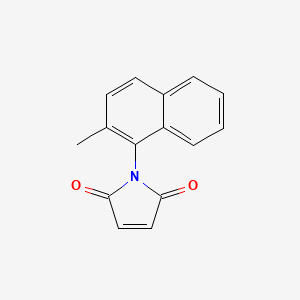
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)


